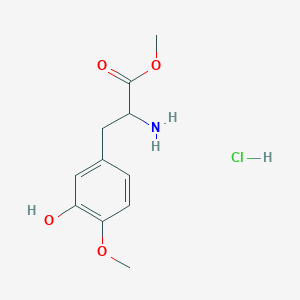
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl. It is a derivative of a naturally occurring amino acid called L-DOPA (L-3,4-dihydroxyphenylalanine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of L-DOPA with methanol in the presence of hydrochloric acid to form the methyl ester . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to L-DOPA.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by mimicking the action of L-DOPA, a precursor to dopamine, thereby influencing neurotransmitter levels in the brain . This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
L-DOPA (L-3,4-dihydroxyphenylalanine): A naturally occurring amino acid and precursor to dopamine.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A structurally similar compound with different functional groups.
Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Another related compound with hydroxyl groups at different positions.
Uniqueness
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural similarity to L-DOPA makes it particularly interesting for research in neurotransmitter pathways and neurological disorders .
Properties
Molecular Formula |
C11H16ClNO4 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-10-4-3-7(6-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H |
InChI Key |
KFAZYKUOTZHTOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















